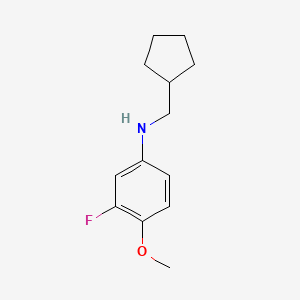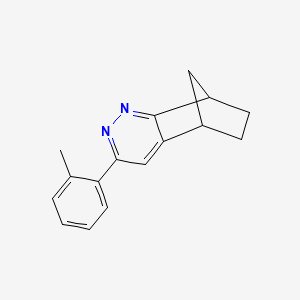
3-(o-Tolyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(o-Tolyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is an organic compound that belongs to the class of cinnoline derivatives. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This specific compound is characterized by the presence of a 2-methylphenyl group attached to the cinnoline core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylbenzaldehyde and a suitable amine, the intermediate Schiff base can be formed, which upon cyclization yields the desired cinnoline derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
3-(o-Tolyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in fully hydrogenated derivatives. Substitution reactions introduce various functional groups, such as nitro or halogen groups, onto the aromatic ring.
科学的研究の応用
3-(o-Tolyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 3-(o-Tolyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methylphenyl derivatives: Compounds like 2-methylphenylamine and 2-methylphenylacetic acid share structural similarities but differ in their functional groups and reactivity.
Cinnoline derivatives: Other cinnoline derivatives, such as 4-methylcinnoline and 6-chlorocinnoline, have similar core structures but different substituents.
Uniqueness
3-(o-Tolyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is unique due to the specific arrangement of its methylphenyl group and the tetrahydro-5,8-methanocinnoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
918874-31-4 |
|---|---|
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC名 |
5-(2-methylphenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C16H16N2/c1-10-4-2-3-5-13(10)15-9-14-11-6-7-12(8-11)16(14)18-17-15/h2-5,9,11-12H,6-8H2,1H3 |
InChIキー |
FYHFMMDRLNNPFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NN=C3C4CCC(C4)C3=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(Ethenyloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8663408.png)
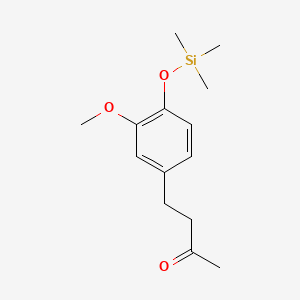
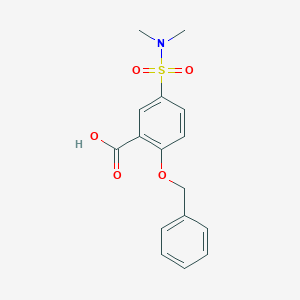

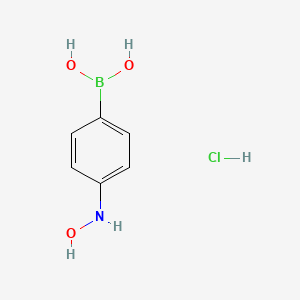
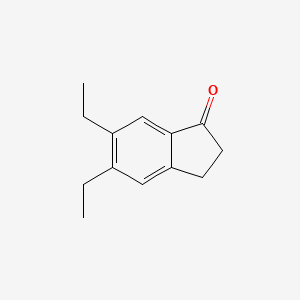
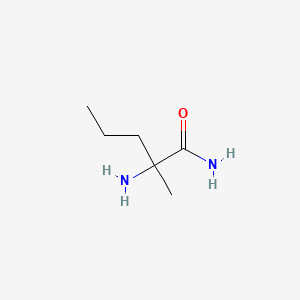
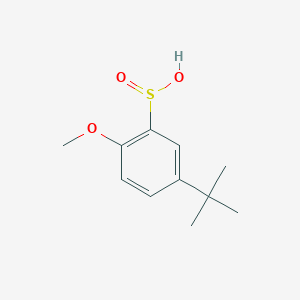
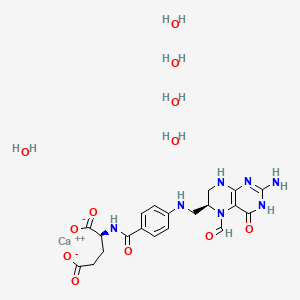
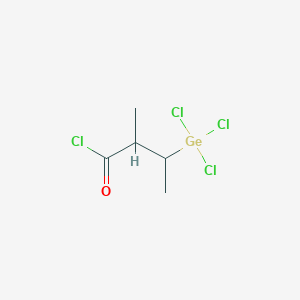
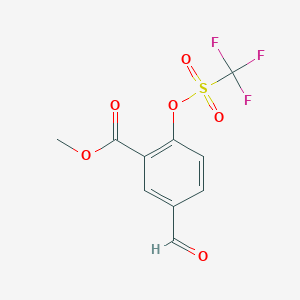
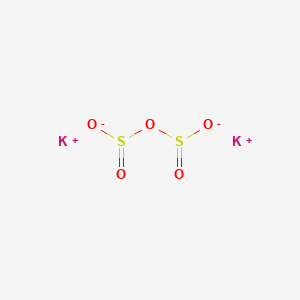
![3-[Benzyl(cyanomethyl)amino]butanoic acid](/img/structure/B8663519.png)
